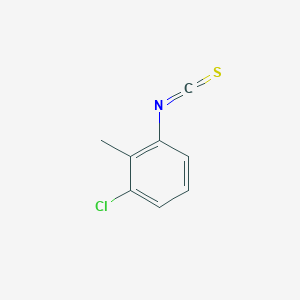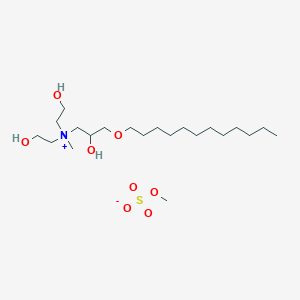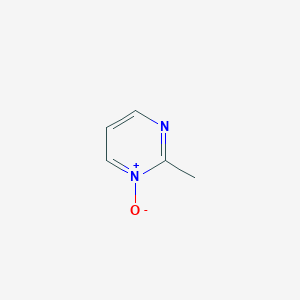![molecular formula C13H14O3 B102435 3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione CAS No. 15725-17-4](/img/structure/B102435.png)
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione, commonly known as MPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. MPM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.
Mechanism Of Action
The mechanism of action of MPM is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. In anticancer studies, MPM has been reported to induce apoptosis and cell cycle arrest in cancer cells. In antifungal and antiviral studies, MPM has been shown to inhibit the growth and replication of fungal and viral pathogens.
Biochemical And Physiological Effects
MPM has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. In animal studies, MPM has been shown to reduce oxidative stress, inflammation, and tissue damage in various organs. MPM has also been reported to modulate the immune response by regulating cytokine production and immune cell activation.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPM is its versatility in various scientific applications. MPM is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of MPM is its low solubility in water, which can limit its use in some biological experiments. Additionally, the mechanism of action of MPM is not fully understood, which can hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for the study of MPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MPM derivatives. In material science, the synthesis of new metal complexes using MPM as a ligand can lead to the development of new catalytic and magnetic materials. In analytical chemistry, the development of new methods for the determination of metal ions using MPM as a reagent can improve the sensitivity and selectivity of metal analysis. Overall, the study of MPM has the potential to contribute to various fields of science and lead to the development of new materials and therapeutic agents.
Scientific Research Applications
MPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPM has been reported to exhibit antitumor, antifungal, and antiviral activities. In material science, MPM has been utilized as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetic materials. In analytical chemistry, MPM has been used as a reagent for the determination of metal ions in environmental samples.
properties
CAS RN |
15725-17-4 |
|---|---|
Product Name |
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione |
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)13(10(2)15)8-11-4-6-12(16-3)7-5-11/h4-8H,1-3H3 |
InChI Key |
ANEDNAUPNRTQKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Other CAS RN |
15725-17-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)




![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)


![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)


